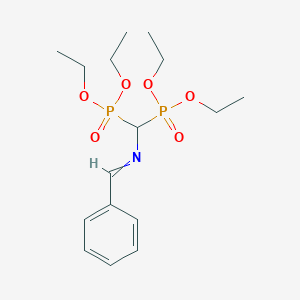
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized, is a chemical compound with the molecular formula C16H27NO6P2. It is also known by its IUPAC name, (E)-N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine. This compound is a useful research chemical and is often used in various scientific studies due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate typically involves the reaction of diethyl phosphite with benzylideneaminomethylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through standard techniques such as recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In an industrial setting, the production of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
化学反应分析
Types of Reactions
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
科学研究应用
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bone-related diseases.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
作用机制
The mechanism of action of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate involves its interaction with specific molecular targets. The compound is known to bind to bone mineral, inhibiting osteoclastic bone resorption. This action is similar to other bisphosphonates, which are used to treat diseases characterized by increased bone resorption. The compound’s ability to bind to hydroxyapatite in bone tissue is a key aspect of its mechanism .
相似化合物的比较
Similar Compounds
- Tetraethyl p-xylylenediphosphonate
- N-[Bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine
Uniqueness
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its stabilized form ensures higher purity and consistency in research applications, making it a valuable compound in various scientific fields.
属性
分子式 |
C16H27NO6P2 |
|---|---|
分子量 |
391.34 g/mol |
IUPAC 名称 |
N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine |
InChI |
InChI=1S/C16H27NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-14-15-12-10-9-11-13-15/h9-14,16H,5-8H2,1-4H3 |
InChI 键 |
NNYWWMGDPUPYCX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(N=CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


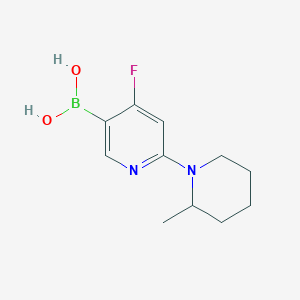
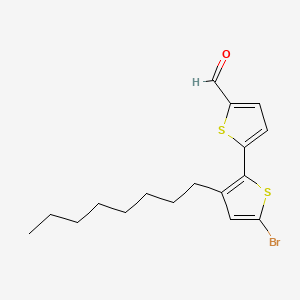
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)
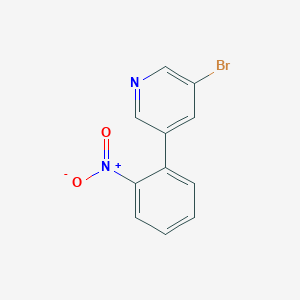
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
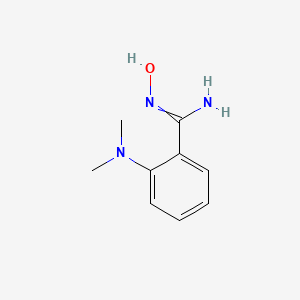
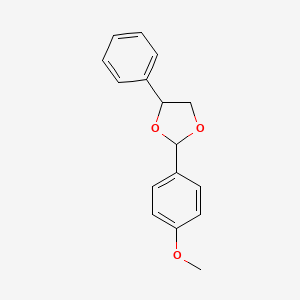
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
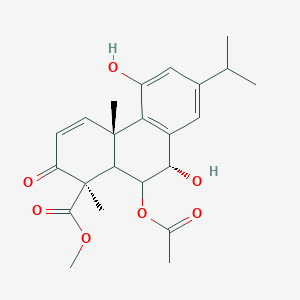
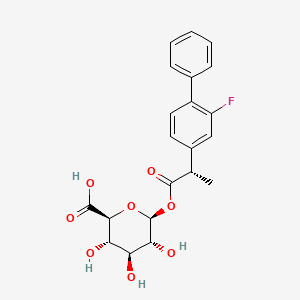
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)

![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
